Methyl 6-O-tritylhexopyranoside

Description

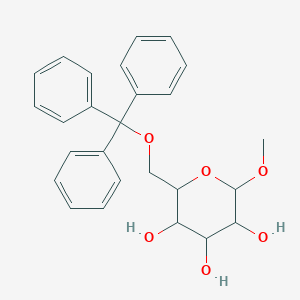

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAMNJUPQNEGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287470 | |

| Record name | Methyl 6-O-tritylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18311-26-7 | |

| Record name | NSC170178 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-O-tritylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of Methyl 6 O Tritylhexopyranoside

Synthetic Pathways to Methyl 6-O-tritylhexopyranoside

The synthesis of this compound hinges on the selective protection of the primary hydroxyl group at the C-6 position of a methyl hexopyranoside. This selectivity is driven by the greater steric accessibility of the primary hydroxyl group compared to the secondary hydroxyl groups on the pyranose ring.

The most common method for preparing this compound is the direct reaction of a methyl hexopyranoside, such as methyl α-D-glucopyranoside or methyl β-D-galactopyranoside, with trityl chloride (TrCl) in the presence of a base. nih.govresearchgate.net The base, typically pyridine (B92270), serves both as a solvent and to neutralize the hydrochloric acid generated during the reaction. nih.gov Due to the bulky nature of the trityl group, the reaction proceeds with high regioselectivity for the sterically unhindered primary 6-hydroxyl group.

The general reaction is as follows: Methyl α-D-glucopyranoside + Trityl Chloride (in Pyridine) → Methyl 6-O-trityl-α-D-glucopyranoside

Similarly, sequential tritylation, acetylation, and subsequent detritylation of methyl β-D-galactopyranoside is a known pathway. nih.gov This process yields methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside, underscoring the initial selective tritylation at the 6-position. nih.gov

While the classical pyridine method is widely used, various modifications have been developed to improve yields, reduce reaction times, and simplify purification. nih.govut.ac.ir The choice of solvent, base, and catalyst can significantly influence the efficiency of the tritylation reaction. ut.ac.iracs.org

Alternative bases such as 4-dimethylaminopyridine (B28879) (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, and 2,4,6-collidine have been employed, often in solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724). researchgate.netnih.gov For instance, using DBU as the base in DCM offers a high-yielding and general procedure for the tritylation of alcohols. researchgate.net

More advanced methods utilize catalysts to enhance the reaction rate. Silver salts like silver nitrate (B79036) (AgNO₃) have been shown to have a marked effect on tritylation reactions, promoting the formation of the trityl cation, a highly reactive intermediate. ut.ac.ir Another approach involves the in-situ generation of tritylium (B1200429) trifluoroacetate (B77799) from trityl alcohol and trifluoroacetic anhydride, which can then efficiently tritylate alcohols under mild conditions without the need for expensive silver salts. nih.gov Recyclable Lewis acid-based ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate, have also been demonstrated as effective catalysts for the tritylation of alcohols, offering advantages like excellent yields and easy workup. nih.gov

Table 1: Optimized Conditions for Tritylation of Alcohols

| Reagent/Catalyst System | Base | Solvent | Temperature | Outcome | Reference |

| Trityl Chloride | Pyridine | Pyridine | Room Temp | Standard, effective method | nih.gov |

| Trityl Chloride | DBU | CH₂Cl₂ | Room Temp | High-yielding, general applicability | researchgate.net |

| Trityl Chloride / AgNO₃ | - | THF/DMF | 25°C | Catalytic, enhanced rate | ut.ac.ir |

| Trityl Alcohol / (F₃CCO)₂O | DIEA | THF | 0°C to RT | Mild, silver-free | nih.gov |

| Trityl Alcohol / EMIM·AlCl₄ | - | CH₂Cl₂ / Acetonitrile | Room Temp | Recyclable catalyst, high yield | nih.gov |

Subsequent Functionalization and Orthogonal Protection Strategies

With the C-6 hydroxyl group selectively protected by the trityl ether, the remaining secondary hydroxyl groups at C-2, C-3, and C-4 are available for further modification. This allows for the synthesis of a wide array of selectively functionalized carbohydrate derivatives.

The free hydroxyl groups of this compound can be readily acylated or alkylated. Acylation is typically achieved using acid anhydrides (e.g., acetic anhydride) or acyl halides (e.g., benzoyl chloride) in the presence of a base like pyridine. chemistrysteps.com For example, direct acylation of methyl β-D-galactopyranoside can yield 6-O-acyl esters. nih.gov After protecting the 6-OH position with a trityl group, subsequent acylation will modify the remaining hydroxyls.

Alkylation, to form ethers, is commonly performed using an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) and a base. A mild base such as silver oxide is often preferred over strong bases to avoid potential isomerization reactions of the carbohydrate. chemistrysteps.com For instance, the free 2- and 3-hydroxyl groups of methyl 4,6-O-benzylidene-α-D-glucopyranoside can be benzylated using benzyl bromide and potassium hydroxide. mdpi.comresearchgate.net A similar strategy can be applied to the 2,3,4-trihydroxy derivative, this compound.

The trityl group is a key component in orthogonal protection strategies, which involve the use of multiple protecting groups that can be removed under different conditions. ethernet.edu.etnumberanalytics.com The trityl ether is labile under mild acidic conditions. nih.gov This property contrasts with other common protecting groups used in carbohydrate chemistry:

Acyl groups (e.g., Acetyl, Benzoyl): These are stable to acidic conditions but are readily cleaved by basic hydrolysis (e.g., sodium methoxide (B1231860) in methanol). nih.gov

Benzyl ethers: These are stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis (H₂/Pd-C). chemistrysteps.com

This differential reactivity allows for the selective deprotection of specific hydroxyl groups. For example, a fully protected hexopyranoside bearing a 6-O-trityl group and 2,3,4-tri-O-acetyl groups can be selectively deprotected at the C-6 position by mild acid treatment, leaving the acetyl groups intact. Conversely, treatment with a base would remove the acetyl groups while leaving the trityl ether in place. This orthogonal approach is fundamental for the stepwise synthesis of complex oligosaccharides. ethernet.edu.et

A significant challenge in carbohydrate chemistry is the differentiation between the secondary hydroxyl groups (C-2, C-3, and C-4), which often exhibit similar reactivity. organic-chemistry.org While the primary C-6 hydroxyl is readily singled out, achieving regioselectivity among the remaining hydroxyls requires more sophisticated strategies.

One solution involves the use of stannylene acetals. The reaction of a diol with a dialkyltin oxide forms a five-membered stannylene ring, which can activate one of the hydroxyl groups towards acylation or alkylation, thereby directing the regioselectivity. Another approach is the use of enzymatic catalysis. Enzymes such as β-galactosidase can catalyze transglycosylation reactions with high regioselectivity, for example, favoring the formation of (1→3) linkages over (1→4) or (1→6) linkages with certain acceptor substrates. researchgate.net Catalytic methods using reagents like dimethyltin (B1205294) dichloride have also been developed to achieve highly regioselective monoprotection of hydroxyl groups in sugars, with the selectivity being influenced by the stereochemical relationship between the hydroxyl groups. organic-chemistry.org

Advanced Applications of Methyl 6 O Tritylhexopyranoside in Glycoscience

Role as a Glycosyl Donor in Complex Glycosylation Reactionsnih.gov

While Methyl 6-O-tritylhexopyranoside is initially a glycosyl acceptor due to its free hydroxyl groups, it is readily converted into a glycosyl donor for complex glycosylation reactions. This transformation typically involves the protection of the remaining hydroxyl groups followed by the activation of the anomeric (C1) position. The nature of these protecting groups and the reaction conditions are paramount in controlling the outcome of the glycosylation.

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate synthesis. scholaris.ca The outcome, whether an α- or β-anomer, is largely determined by the reaction mechanism. nih.gov

SN1-type Reactions : In acidic conditions, glycosylation often proceeds through an oxocarbenium ion intermediate. This planar intermediate can be attacked by the glycosyl acceptor from either face, potentially leading to a mixture of anomeric products. scholaris.ca

SN2-type Reactions : Under basic or neutral conditions, an SN2-type displacement at the anomeric center can provide better stereocontrol, often leading to an inversion of configuration. nih.gov

For a derivative of this compound to be used as a donor, a participating protecting group at the C2 position is often installed to ensure high stereoselectivity. For instance, an acyl group like acetate (B1210297) or benzoate (B1203000) at C2 can form a cyclic acyloxonium ion intermediate, which blocks the α-face of the molecule and directs the incoming glycosyl acceptor to the β-face, resulting in the formation of a 1,2-trans-glycosidic bond. Conversely, a non-participating group, such as a benzyl (B1604629) ether, at the C2 position does not provide this anchimeric assistance, and the stereochemical outcome is then influenced by other factors like solvent participation and the anomeric effect. scholaris.ca

Protecting groups do more than just prevent unwanted reactions; they profoundly influence the reactivity and stereochemical course of glycosylation. nih.gov This influence is primarily electronic and conformational.

Steric and Conformational Effects : The bulk and nature of protecting groups, particularly silyl (B83357) ethers (e.g., TBDMS, TIPS), can alter the conformation of the pyranose ring and influence the accessibility of the anomeric center. beilstein-journals.orgresearchgate.net While the C6-trityl group is remote from the anomeric center, the protecting groups at C2, C3, and C4 have a more direct impact. For example, bulky silyl groups at adjacent positions can create steric hindrance that favors the formation of one anomer over the other. researchgate.net

The table below summarizes the general influence of different classes of protecting groups on glycosyl donor reactivity.

| Protecting Group Class | Example(s) | Electronic Effect | Typical Influence on Reactivity |

| Ethers | Benzyl (Bn), Trityl (Tr) | Electron-donating | Arming (Increases Reactivity) |

| Esters | Acetyl (Ac), Benzoyl (Bz) | Electron-withdrawing | Disarming (Decreases Reactivity) |

| Carbonates | Benzyloxycarbonyl (Cbz) | Electron-withdrawing | Disarming |

| Silyl Ethers | TBDMS, TIPS, TBDPS | Generally electron-donating but can have significant steric effects | Arming, but can alter selectivity through conformational changes beilstein-journals.orgresearchgate.net |

Table based on findings from references nih.govnih.govbeilstein-journals.orgresearchgate.netresearchgate.net.

Traditional oligosaccharide synthesis is a laborious process involving multiple protection and deprotection steps. nih.gov This has spurred significant interest in developing "protecting group-free" glycosylation methods, which aim to mimic the efficiency of glycosyltransferase enzymes that operate in water without protecting groups. nih.govbeilstein-journals.org

A key challenge is the selective activation of the anomeric hydroxyl group in the presence of other free hydroxyls. beilstein-journals.org Recent advancements have introduced reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), which can selectively activate the anomeric position of unprotected sugars. nih.govtcichemicals.com These methods circumvent the extensive synthetic sequences required to produce selectively protected building blocks. While this compound is a product of a protection strategy, the development of protecting group-free methods represents a paradigm shift, reducing the reliance on such multi-step syntheses for creating glycosidic linkages. nih.govbeilstein-journals.org

Contribution to Oligosaccharide and Glycoconjugate Synthesis

The synthesis of complex oligosaccharides and glycoconjugates is a formidable task due to the structural diversity of glycans. rsc.org this compound is a valuable starting material in this endeavor. Its primary C6 hydroxyl is masked by the acid-labile trityl group, allowing for the selective manipulation of the secondary hydroxyls at C2, C3, and C4.

A typical synthetic route might involve:

Using this compound as a glycosyl acceptor at one of its free hydroxyls (C2, C3, or C4).

Protection of the remaining free hydroxyls.

Removal of the anomeric methyl group to create a hemiacetal.

Activation of the anomeric position to convert the entire molecule into a new, more complex glycosyl donor for a subsequent glycosylation reaction.

This iterative process allows for the controlled, stepwise assembly of oligosaccharide chains. The stability of the trityl group under various reaction conditions, coupled with its straightforward removal using mild acid, makes it an excellent choice for multistep synthetic strategies.

Significance in the Synthesis of Biologically Relevant Carbohydrate Structures

The ability to synthesize complex carbohydrates is crucial for advancing our understanding of biology and for developing new therapeutics. frontiersin.org Many vital biological processes, including cell-cell communication, immune response, and viral infection, are mediated by glycoconjugates. nih.govfrontiersin.org

This compound and its derivatives are instrumental in building the carbohydrate backbones of these biologically active molecules. For example, they can be used to synthesize specific oligosaccharide sequences that are part of bacterial lipopolysaccharides or tumor-associated carbohydrate antigens. These synthetic oligosaccharides are essential tools for developing carbohydrate-based vaccines, diagnostic agents, and for studying the structure-function relationships of glycoproteins and glycolipids. nih.govfrontiersin.org The controlled and predictable nature of syntheses starting from building blocks like this compound is a key step toward accessing pure, structurally defined glycans for these critical applications.

Spectroscopic and Analytical Techniques for Structural Characterization of Methyl 6 O Tritylhexopyranoside and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of Methyl 6-O-tritylhexopyranoside, offering a window into the connectivity and spatial arrangement of its atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts observed in the ¹H NMR spectrum of derivatives like methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-glucopyranoside reveal the presence of the trityl group with signals in the aromatic region (typically δ 7.49–7.22 ppm) and the methoxy (B1213986) group (around δ 3.40 ppm). The anomeric proton (H-1) is also readily identifiable. The ¹³C NMR spectrum complements this by showing characteristic signals for the carbons of the trityl group, the pyranose ring, and the methoxy group.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For instance, in a derivative of this compound, COSY correlations can trace the connectivity from H-1 to H-2, H-2 to H-3, and so on, confirming the sequence of protons around the pyranose ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the signal for the anomeric proton (H-1) will show a correlation to the anomeric carbon (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (typically 2-3 bond) correlations between carbon and proton atoms. HMBC is particularly useful for connecting different parts of the molecule. For example, a correlation between the anomeric proton (H-1) and the carbon of the methoxy group would confirm the O-glycosidic linkage. Correlations between the protons of the trityl group and the C-6 carbon of the hexopyranoside ring are definitive proof of the 6-O-tritylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is critical for determining the stereochemistry and conformation of the molecule. For instance, NOE signals between the anomeric proton and other protons on the pyranose ring can help establish its α or β configuration.

A representative dataset for a derivative, methyl 2,3,4-tri-O-acetyl-6-O-trityl-β-D-glucopyranoside, showcases the power of these techniques:

| Proton | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| H-1 | 4.55 | C-1 | 101.2 | H-1 to C-3, C-5 | H-1 to H-3, H-5 |

| H-2 | 5.10 | C-2 | 71.5 | H-2 to C-1, C-4 | H-2 to H-4 |

| H-3 | 5.25 | C-3 | 72.8 | H-3 to C-2, C-5 | H-3 to H-1, H-5 |

| H-4 | 5.01 | C-4 | 68.9 | H-4 to C-3, C-6 | H-4 to H-2 |

| H-5 | 3.75 | C-5 | 72.1 | H-5 to C-1, C-4, C-6 | H-5 to H-1, H-3 |

| H-6a, H-6b | 3.20, 3.35 | C-6 | 62.5 | H-6 to C-4, C-5 | H-6 to Trityl protons |

| OCH₃ | 3.52 | OCH₃ | 56.9 | OCH₃ to C-1 | OCH₃ to H-1 |

| Trityl-H | 7.20-7.50 | Trityl-C | 127.0-143.5 | Trityl-H to C-6 | Trityl-H to H-6 |

Note: This is a representative table based on typical chemical shifts and correlations for such compounds.

The three-dimensional conformation of the pyranose ring in this compound can be investigated by analyzing the coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra. The Karplus equation relates the magnitude of the vicinal coupling constant (³J) to the dihedral angle between the coupled protons.

For hexopyranosides, the ring typically adopts a chair conformation (⁴C₁ or ¹C₄). The large trans-diaxial coupling constants (³J ≈ 8–10 Hz) observed between axial protons (e.g., J₁,₂, J₂,₃, J₃,₄, J₄,₅) are characteristic of a ⁴C₁ chair conformation, which is common for D-gluco and D-galacto isomers. In contrast, smaller axial-equatorial or equatorial-equatorial couplings (typically 1-5 Hz) are observed. By carefully measuring these J-values, the preferred chair conformation and the orientation (axial or equatorial) of the substituents can be determined.

| Coupling | Typical J-value (Hz) for ⁴C₁ chair | Inferred Torsion Angle |

| J₁,₂ (ax-ax) | 8-10 | ~180° |

| J₂,₃ (ax-ax) | 8-10 | ~180° |

| J₃,₄ (ax-ax) | 8-10 | ~180° |

| J₄,₅ (ax-ax) | 8-10 | ~180° |

| J₁,₂ (ax-eq) | 2-4 | ~60° |

| J₂,₃ (eq-eq) | 1-3 | ~60° |

Note: The specific J-values can be influenced by the electronegativity of substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the chemical formula. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to generate the ions. For Methyl 6-O-trityl-α-D-glucopyranoside (C₂₆H₂₈O₆), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy in the parts-per-million (ppm) range. This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Technique | Ionization Mode | Calculated m/z [M+Na]⁺ | Observed m/z | Formula Confirmation |

| ESI-HRMS | Positive | 459.1784 | 459.1780 | C₂₆H₂₈NaO₆ |

Note: Data is illustrative. [M+Na]⁺ adducts are common in ESI-MS.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a protonated/sodiated adduct) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal structural details.

A key fragmentation pathway for this compound involves the cleavage of the trityl group. The triphenylmethyl cation ([C(C₆H₅)₃]⁺) is a very stable carbocation and thus produces a prominent peak at m/z 243. This is a characteristic signature for the presence of a trityl group. Other fragmentations can involve the glycosidic bond and cleavages within the pyranose ring, providing further confirmation of the core structure.

Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of complex mixtures and the purification and identification of target compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of key structural features in this compound. The introduction of the bulky trityl group at the C-6 position and the presence of the methyl glycoside and remaining free hydroxyl groups give rise to a characteristic IR spectrum.

The key functional groups and their expected absorption ranges are:

O-H Stretching: The free hydroxyl groups at positions C-2, C-3, and C-4 of the hexopyranoside ring will exhibit a broad absorption band in the region of 3400-3650 cm⁻¹. masterorganicchemistry.comlibretexts.org The broadness of this peak is due to intermolecular hydrogen bonding.

C-H Stretching: The spectrum will show multiple C-H stretching vibrations. The sp³ hybridized C-H bonds of the pyranose ring and the methyl group typically absorb in the 2850-3000 cm⁻¹ range. libretexts.org The aromatic C-H bonds of the trityl group's phenyl rings absorb at slightly higher wavenumbers, generally between 3000-3100 cm⁻¹. vscht.cz

Aromatic C=C Stretching: The phenyl rings of the trityl protecting group will show characteristic C=C stretching absorptions in the aromatic region, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹. vscht.cz

C-O Stretching: Strong absorption bands corresponding to the C-O stretching vibrations of the ether linkages (the anomeric methoxy group and the trityl ether) and the alcohol functionalities are expected in the 1050-1150 cm⁻¹ region. libretexts.org

The IR spectrum of this compound provides clear evidence for the successful tritylation by showing the characteristic peaks of the trityl group alongside the carbohydrate backbone signals, while the presence of the broad O-H band confirms that other hydroxyl groups remain unprotected.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol) | 3400-3650 | Stretching, broad |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Alkane) | 2850-3000 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Ether, Alcohol) | 1050-1150 | Stretching |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of this compound from reaction byproducts and for the assessment of its purity. The choice of chromatographic method depends on the scale of the separation and the nature of the impurities.

Column chromatography, and its more rapid variant, flash chromatography, are the primary methods for the preparative scale purification of protected carbohydrates like this compound. These techniques separate compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

For the purification of this compound, normal-phase chromatography is commonly employed. The stationary phase is typically silica (B1680970) gel, a polar adsorbent. The mobile phase is a less polar solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The separation is based on polarity; more polar compounds will adhere more strongly to the silica gel and elute later, while less polar compounds will travel through the column more quickly. The bulky, non-polar trityl group in this compound significantly reduces its polarity compared to the unreacted methyl hexopyranoside, allowing for effective separation.

The progress of the separation is monitored by collecting fractions and analyzing them, typically by thin-layer chromatography (TLC).

| Stationary Phase | Typical Mobile Phase Systems | Principle of Separation |

|---|---|---|

| Silica Gel (SiO₂) | Hexane/Ethyl Acetate gradients | Polarity |

| Silica Gel (SiO₂) | Dichloromethane (B109758)/Methanol gradients | Polarity |

| Silica Gel (SiO₂) | Toluene/Ethyl Acetate gradients | Polarity |

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique used for the purity assessment and, in some cases, the semi-preparative purification of this compound. Reversed-phase HPLC is particularly well-suited for protected carbohydrates. nih.gov

In reversed-phase HPLC, the stationary phase is non-polar, commonly a silica support that has been functionalized with C18 (octadecyl) alkyl chains. The mobile phase is a polar solvent system, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. In this setup, non-polar compounds have a stronger affinity for the stationary phase and thus have longer retention times, while polar compounds are eluted more quickly. Due to the hydrophobic nature of the trityl group, this compound is well-retained on a C18 column, allowing for excellent separation from more polar impurities. nih.gov

A UV detector is often used for the detection of this compound, as the phenyl rings of the trityl group are strong chromophores. The retention time is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and is a reliable indicator of its identity. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-phase C18 silica gel |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Detection | UV at 254 nm |

| Expected Retention | Longer retention than unprotected glycosides |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used extensively in synthetic carbohydrate chemistry. It is primarily used to monitor the progress of reactions, to determine the optimal solvent system for column chromatography, and to assess the purity of fractions collected from column chromatography. youtube.com

For the analysis of this compound, a TLC plate coated with a thin layer of silica gel is used as the stationary phase. The plate is spotted with a small amount of the sample and then developed in a sealed chamber containing a suitable mobile phase, often the same solvent system used for column chromatography (e.g., hexane/ethyl acetate).

The separation is based on the same principles as column chromatography. After the solvent front has moved up the plate, the plate is removed and dried. The spots corresponding to the different compounds are visualized. While some compounds are colored, most, including this compound, are colorless and require a visualization method. Common methods include:

UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light (like the trityl group) will appear as dark spots under a UV lamp. umich.edu

Staining: The plate can be sprayed with or dipped into a staining solution followed by heating. A common stain for carbohydrates is a p-anisaldehyde solution, which reacts with the sugar to produce colored spots. epfl.ch

The position of a compound on the developed TLC plate is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase. This compound, being less polar than the starting unprotected glycoside, will have a higher Rf value.

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | Silica gel plate (e.g., Silica Gel 60 F254) | - |

| Mobile Phase | Mixture of a non-polar and a polar solvent | Hexane:Ethyl Acetate (2:1 v/v) |

| Visualization | UV light (254 nm) or chemical staining (e.g., p-anisaldehyde) | - |

| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. khanacademy.org | If spot travels 4.0 cm and solvent front travels 8.0 cm, Rf = 0.5 |

Computational and Theoretical Investigations of Methyl 6 O Tritylhexopyranoside

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics simulations offer a window into the dynamic nature of molecules, allowing for the exploration of their conformational landscape over time. For Methyl 6-O-tritylhexopyranoside, MD simulations are crucial for understanding its flexibility and the influence of the bulky trityl group on the pyranoside ring's geometry and the orientation of its substituents.

Analysis of Exocyclic Torsion Angles and Molecular Flexibility

The conformational flexibility of this compound is largely dictated by the rotation around the exocyclic C5-C6 bond, which is described by the torsion angle ω (O5-C5-C6-O6). The presence of the voluminous trityl group at the O6 position significantly influences the conformational preferences around this bond. While specific MD simulation data for this compound is not extensively published, studies on similar 6-O-substituted glucopyranosides provide valuable insights.

Molecular dynamics simulations on D-glucopyranose have shown that the presence of a solvent affects the motions and orientations of exocyclic groups nih.gov. In the case of 6-C-methyl-substituted 2-acetamido-2-deoxy-β-d-glucopyranosides, a related system where a methyl group introduces steric bulk at the C6 position, conformational analysis has indicated that these substitutions impose predictable biases on the exocyclic C5-C6 bond nih.gov. It is reasonable to infer that the much larger trityl group would exert an even more pronounced steric effect, likely favoring conformations that minimize interactions between the trityl group and the pyranoside ring.

The three staggered conformations around the C5-C6 bond are denoted as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). The large steric demand of the trityl group is expected to destabilize the gg and tg rotamers due to potential clashes with the ring atoms, thus favoring the gt conformation where the bulky group is oriented away from the ring.

| Torsion Angle | Description | Expected Population in this compound |

| ω (O5-C5-C6-O6) | Defines the orientation of the 6-O-trityl group relative to the pyranose ring. | The gt conformer is expected to be predominantly populated due to the steric bulk of the trityl group. |

| θ (C5-C6-O6-C(trityl)) | Describes the rotation of the trityl group itself. | This rotation will be influenced by the interactions between the phenyl rings and the pyranoside. |

Studies of Solvation Free Energies and Solvent Effects

The solvation free energy represents the free energy change associated with transferring a molecule from the gas phase to a solvent. This thermodynamic parameter is critical for understanding a molecule's solubility and its interactions with the surrounding environment. MD simulations, coupled with techniques like thermodynamic integration or free energy perturbation, can be used to calculate solvation free energies nepjol.info.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method that allows for the detailed investigation of the electronic structure, properties, and reactivity of molecules. For this compound, DFT studies can provide insights into reaction mechanisms, predict spectroscopic parameters, and quantify reactivity.

Investigation of Reaction Mechanisms and Energy Barriers

The tritylation of primary alcohols is a common reaction in carbohydrate chemistry. DFT calculations can be employed to elucidate the mechanism of this reaction, identifying transition states and calculating the associated energy barriers. A proposed mechanism for the acid-catalyzed tritylation of an alcohol involves the formation of a stable trityl cation, which then reacts with the alcohol nih.gov.

DFT studies can model the reaction pathway for the tritylation of the primary hydroxyl group of a methyl hexopyranoside to form this compound. This would involve calculating the energies of the reactants, intermediates, transition states, and products. Such a study would likely confirm the high selectivity for the primary hydroxyl group due to its greater accessibility and the stability of the resulting product. While a specific DFT study on the tritylation of methyl hexopyranoside was not found, a proposed mechanism for the tritylation of alcohols in the presence of an ionic liquid catalyst has been presented, which involves the formation of a trityl cation intermediate researchgate.net.

| Reaction Step | Description | Expected Energy Barrier |

| Formation of Trityl Cation | The acid catalyst protonates the trityl alcohol (or trityl chloride), leading to the formation of the resonance-stabilized trityl cation. | This step is generally facile in the presence of a suitable acid catalyst. |

| Nucleophilic Attack | The primary hydroxyl group of the methyl hexopyranoside acts as a nucleophile and attacks the electrophilic trityl cation. | The energy barrier for this step would be influenced by steric hindrance and the nucleophilicity of the hydroxyl group. |

| Deprotonation | A base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed ether, yielding the final product. | This is typically a low-energy process. |

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict its NMR spectrum with a high degree of accuracy, especially when combined with appropriate computational methods and basis sets nih.govnih.gov.

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. These theoretical predictions can be invaluable for the structural elucidation and confirmation of the synthesized compound. While a dedicated DFT study predicting the NMR spectrum of this compound is not available, numerous studies have demonstrated the successful application of DFT in predicting the NMR spectra of other complex organic molecules, including carbohydrates arxiv.orgresearchgate.net. The accuracy of these predictions is dependent on the level of theory, the basis set employed, and the inclusion of solvent effects.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors provide a quantitative measure of various electronic properties that govern how a molecule will interact with other chemical species. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken charges.

For this compound, these descriptors can be calculated using DFT to understand its reactivity profile.

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally indicates higher reactivity.

Mulliken Charges: The distribution of partial charges on the atoms can indicate the most likely sites for nucleophilic or electrophilic attack.

While specific quantum chemical descriptor data for this compound is not published, studies on other substituted pyranosides have shown that these descriptors can be correlated with reactivity chemrxiv.orgrsc.org. For instance, the introduction of the electron-donating trityl group would be expected to raise the HOMO energy of the molecule compared to the unprotected sugar, potentially influencing its reactivity in certain reactions.

| Descriptor | Definition | Predicted Influence on Reactivity of this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | The electron-donating nature of the trityl group may increase the HOMO energy, potentially enhancing nucleophilicity at other sites. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | The LUMO is likely to be localized on the trityl group's aromatic rings, making it a potential site for electron acceptance. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | The size of the gap will determine the overall kinetic stability of the molecule. |

| Mulliken Charges | Partial charges on each atom. | The oxygen atoms of the hydroxyl groups will carry negative partial charges, making them nucleophilic centers. The carbon atom of the trityl cation intermediate would have a significant positive charge. |

Development and Validation of Force Fields for Trityl-Protected Carbohydrates

The accurate in silico representation of modified carbohydrates, such as this compound, through molecular dynamics (MD) simulations is critically dependent on the quality of the underlying force field. Force fields are collections of energy functions and associated parameters that describe the potential energy of a system of particles. For complex biomolecules like protected carbohydrates, the development and validation of these parameters are a meticulous process, ensuring that the simulations can faithfully reproduce experimental observations and provide reliable predictions of molecular behavior.

The primary challenge in developing a force field for a molecule like this compound lies in the accurate parameterization of the bulky and conformationally flexible trityl (triphenylmethyl) group attached to the carbohydrate scaffold. Standard carbohydrate force fields, such as GLYCAM and the carbohydrate parameters within CHARMM, are extensively validated for common monosaccharides and their glycosidic linkages but often lack parameters for non-standard protecting groups. nih.govnih.gov Therefore, the addition of a trityl group necessitates the development and validation of new parameters or the extension of existing ones.

The established methodology for developing new force field parameters is a hierarchical process. nih.govnih.gov This process typically begins with the definition of new atom types for the unique chemical environments introduced by the protecting group. Subsequently, parameters for bonded interactions (bond lengths, angles) and non-bonded interactions (van der Waals forces and electrostatic charges) are determined. Finally, the crucial dihedral angle parameters, which govern the conformational preferences of the molecule, are optimized.

Parameterization Strategy

The parameterization process for the trityl group within a carbohydrate force field generally follows these key steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations, often using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are performed on a model compound. For this compound, a suitable model could be 6-O-trityl-α-D-glucopyranose or even a smaller fragment like tritylated ethanol. These calculations provide target data, including optimized geometries, vibrational frequencies, and, most importantly, the potential energy surfaces for the rotation around key dihedral angles.

Partial Atomic Charge Derivation: The electrostatic landscape of the molecule is a critical determinant of its interactions. Partial atomic charges are typically derived by fitting them to the electrostatic potential (ESP) calculated from the QM wave function. The Restrained Electrostatic Potential (RESP) fitting methodology is a widely used approach that helps to avoid unrealistically large charges on buried atoms. nih.gov

Bonded and van der Waals Parameter Assignment: Initial values for bond and angle parameters can often be transferred from existing parameters for similar chemical fragments within the chosen force field (e.g., from parameters for aromatic rings and alkanes). Van der Waals parameters for new atom types are also often taken from analogous, well-parameterized atoms.

Dihedral Parameter Optimization: This is a crucial step for capturing the correct conformational behavior. The dihedral angle parameters are systematically adjusted to reproduce the QM-calculated rotational energy profiles for the key rotatable bonds. This includes the torsions within the trityl group itself, as well as the linkage to the carbohydrate ring (C5-C6-O6-C_trityl).

Validation of Force Field Parameters

Once a set of parameters is developed, it must be rigorously validated to ensure its accuracy and transferability. This validation process involves comparing the results of MD simulations using the new force field against a range of experimental and theoretical data.

Conformational Analysis: A primary validation step is to assess whether the force field can accurately reproduce the known conformational preferences of the molecule. For this compound, this would involve analyzing the distribution of dihedral angles sampled during an MD simulation and comparing them to experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govmdpi.comnih.gov Techniques like Nuclear Overhauser Effect (NOE) measurements can provide information about through-space distances between protons, which are sensitive to the molecular conformation.

Thermodynamic Properties: In some cases, thermodynamic properties like the free energy of solvation can be calculated from simulations and compared to experimental values to validate the non-bonded parameters.

Research Findings and Data

For instance, studies on the addition of sulfate (B86663) groups to the GLYCAM force field demonstrate the hierarchical parameterization and validation process. nih.govuu.nl These studies provide detailed tables of the developed bond, angle, and dihedral parameters, as well as the derived partial atomic charges. The validation sections of these papers present comparisons of MD simulation results with NMR data and QM calculations, confirming the accuracy of the new parameters.

A hypothetical table of newly required dihedral angle parameters for the trityl group linkage in this compound, developed following the established methodologies, might look like this:

| Dihedral | Atom Types | Vn (kcal/mol) | Gamma (degrees) | N |

| C5-C6-O6-CT | CX-CY-OS-CT | 1.5 | 0.0 | 1 |

| C5-C6-O6-CT | CX-CY-OS-CT | 0.8 | 180.0 | 2 |

| C5-C6-O6-CT | CX-CY-OS-CT | 0.3 | 0.0 | 3 |

| C6-O6-CT-CP | CY-OS-CT-CP | 2.1 | 180.0 | 2 |

| O6-CT-CP-CP | OS-CT-CP-CP | 4.5 | 180.0 | 2 |

Note: This table is illustrative and based on typical values found in force field parameter sets. The atom types (e.g., CX, CY, OS, CT, CP) would be specific to the chosen force field (e.g., AMBER/GLYCAM). V_n is the barrier height, gamma is the phase offset, and n is the periodicity of the dihedral term.

Similarly, a validation study would typically present a comparison of the conformational populations of key dihedral angles obtained from MD simulations versus those derived from experimental NMR data.

| Dihedral Angle | MD Simulation Population (%) | NMR Experimental Population (%) |

| ω (O5-C5-C6-O6) | ||

| gauche+ (g+) | 10 | 12 |

| trans (t) | 85 | 83 |

| gauche- (g-) | 5 | 5 |

| θ (C5-C6-O6-C_trityl) | ||

| Conformer 1 | 60 | 58 |

| Conformer 2 | 35 | 38 |

| Conformer 3 | 5 | 4 |

Note: This table is a hypothetical representation of validation data. The actual values would be derived from specific experimental and computational studies.

Future Prospects and Emerging Research Directions in Methyl 6 O Tritylhexopyranoside Chemistry

Innovative Strategies for Protecting Group Manipulation and Removal

The strategic use of protecting groups is fundamental to the synthesis of complex oligosaccharides. nih.gov In the context of Methyl 6-O-tritylhexopyranoside, the trityl group's primary role is to mask the C-6 primary hydroxyl group. total-synthesis.com Future research is geared towards developing more sophisticated methods for its manipulation and removal, aiming for greater selectivity and milder reaction conditions. researchgate.net

Innovations in this area include the development of novel protecting groups that can be removed under highly specific and orthogonal conditions, thereby preventing the unwanted removal of other protective moieties on the carbohydrate scaffold. researchgate.netresearchgate.net For instance, researchers are exploring protecting groups that are labile to specific enzymes or light, offering a high degree of control over the deprotection step. researchgate.net

A key challenge in carbohydrate chemistry is the potential for neighboring group participation and acyl migration during deprotection, which can lead to undesired side products. researchgate.netnitech.ac.jp To address this, microflow reactor technology is being explored to precisely control reaction parameters such as time and temperature, thereby inhibiting these side reactions. researchgate.netnitech.ac.jp

| Strategy | Description | Potential Advantage | Relevant Research Findings |

| Orthogonal Protecting Groups | Employing protecting groups that can be selectively removed without affecting others. researchgate.netresearchgate.net | Enhanced control and efficiency in multi-step syntheses. | Development of enzyme-labile and photo-labile protecting groups. researchgate.net |

| One-Pot Reactions | Performing multiple reaction steps in a single vessel without intermediate isolation. nih.gov | Increased efficiency, higher yields, and reduced waste. | Streamlined synthesis of complex oligosaccharides. nih.gov |

| Microflow Reactors | Utilizing microreactors for precise control over reaction conditions. researchgate.netnitech.ac.jp | Inhibition of side reactions like acyl migration. researchgate.netnitech.ac.jp | Optimized deprotection of trityl groups with minimal byproducts. researchgate.net |

| Chemoselective Deprotection | Using reagents that selectively remove the trityl group in the presence of other acid-labile functionalities. thieme-connect.com | Preservation of other sensitive protecting groups. | Iodine monobromide has been shown to be effective for the chemoselective deprotection of trityl ethers. thieme-connect.com |

Exploration of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the field of carbohydrate synthesis, aiming to reduce the environmental impact of chemical processes. numberanalytics.com This involves the use of renewable resources, the minimization of waste, and the development of more energy-efficient reactions. numberanalytics.comrsc.org

A significant focus is the replacement of traditional, often hazardous, solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. numberanalytics.com Biocatalysis, which utilizes enzymes to carry out specific chemical transformations, is another cornerstone of green carbohydrate chemistry. nih.govnih.gov Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, reducing the need for complex protecting group manipulations. mdpi.comresearchgate.net For example, glycosynthases, which are engineered glycosidases, have shown promise in the efficient synthesis of glycosides without the extensive use of protecting groups. nih.govmdpi.comresearchgate.net

Mechanochemistry, which involves chemical transformations induced by mechanical force, is also being explored as a solvent-free method for modifying carbohydrates. researchgate.net Additionally, the use of catalysts derived from renewable sources, such as apple seed meal, is being investigated for the environmentally benign synthesis of glycosides. nih.gov

| Green Chemistry Approach | Description | Example in Carbohydrate Synthesis |

| Green Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives. numberanalytics.com | Use of water, ionic liquids, and deep eutectic solvents. numberanalytics.com |

| Biocatalysis | Employing enzymes to catalyze chemical reactions with high specificity. nih.govnih.gov | Enzymatic synthesis of glycosides using glycosynthases, avoiding extensive protecting group strategies. nih.govmdpi.comresearchgate.net |

| Renewable Catalysts | Utilizing catalysts derived from renewable biomass. | Apple seed meal used as a natural catalyst for glycoside synthesis. nih.gov |

| Mechanochemistry | Using mechanical energy to drive chemical reactions, often without solvents. researchgate.net | Solvent-free synthesis and modification of carbohydrates. researchgate.net |

| Ultrasound-Assisted Synthesis | Applying ultrasound to accelerate reaction rates and improve yields. bas.bg | Intensified transesterification for the synthesis of sucrose (B13894) esters. bas.bg |

Integration of High-Throughput Screening and Automation in Synthesis

The synthesis of complex carbohydrates has traditionally been a labor-intensive and time-consuming process. acs.org To address this, there is a growing emphasis on the integration of high-throughput screening (HTS) and automated synthesis platforms. wikipedia.orgbmglabtech.com HTS allows for the rapid testing of numerous reaction conditions or compounds, accelerating the discovery of new synthetic methodologies and biologically active molecules. wikipedia.orgbmglabtech.com

Automated glycan assembly (AGA) has emerged as a transformative technology, enabling the rapid and systematic synthesis of oligosaccharides on a solid support or in solution. nih.govdigitellinc.comacs.org These automated synthesizers, controlled by computer software, can perform the repetitive cycles of coupling and deprotection required for oligosaccharide synthesis, significantly reducing manual labor and improving reproducibility. acs.orgnih.gov Platforms based on HPLC and fluorous-assisted solution-phase synthesis are also being developed to expedite the assembly of oligosaccharides. nih.govacs.orgglyco-world.com

The combination of HTS and automation is not only accelerating the synthesis of known glycans but also enabling the creation of diverse carbohydrate libraries for screening against biological targets. nih.govnih.gov This approach is crucial for advancing our understanding of the biological roles of carbohydrates and for the development of new carbohydrate-based therapeutics and diagnostics. nih.govnih.gov

| Technology | Description | Impact on Carbohydrate Synthesis |

| High-Throughput Screening (HTS) | Rapidly testing large numbers of chemical or biological compounds. wikipedia.orgbmglabtech.com | Accelerates discovery of new synthetic methods and bioactive carbohydrates. nih.gov |

| Automated Glycan Assembly (AGA) | Automated solid-phase or solution-phase synthesis of oligosaccharides. digitellinc.comacs.org | Enables rapid and systematic synthesis of complex glycans with increased efficiency and reproducibility. nih.govacs.orgnih.gov |

| Fluorescence-Activated Cell Sorting (FACS) | A high-throughput method for sorting cells based on fluorescence. nih.gov | Used for screening enzyme libraries to identify improved catalysts for carbohydrate synthesis. nih.govtechnologypublisher.com |

| Robotic Systems | Automated platforms for performing and optimizing chemical reactions. nih.gov | Increases the throughput of nanoparticle functionalization with carbohydrates. nih.gov |

Advanced Multidimensional Spectroscopic and Computational Approaches for Comprehensive Analysis

A complete understanding of the structure and conformation of this compound and its derivatives is crucial for predicting their reactivity and biological function. wikipedia.org Advanced multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of carbohydrates in solution. acs.orgacs.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information, allowing for the unambiguous assignment of all proton and carbon signals, even in complex molecules. acs.orgnih.gov

In parallel with experimental techniques, computational chemistry is playing an increasingly important role in carbohydrate analysis. nih.gov Molecular dynamics (MD) simulations and other computational methods can provide insights into the conformational preferences and dynamic behavior of protected carbohydrates. nih.govacs.org These computational models can help to rationalize experimental observations and predict the three-dimensional structures of complex glycans. nih.gov The integration of advanced spectroscopic data with computational modeling offers a comprehensive approach to understanding the structure-function relationships of carbohydrates. acs.orgnih.gov

| Technique | Description | Application to Carbohydrate Analysis |

| Multidimensional NMR Spectroscopy | Techniques like COSY, HSQC, and HMBC that reveal correlations between different nuclei. acs.orgacs.org | Detailed structural elucidation and assignment of proton and carbon signals in complex carbohydrates. wikipedia.orgnih.govnih.gov |

| Computational Modeling | Using computer simulations to study the structure and dynamics of molecules. nih.gov | Predicting conformational preferences and dynamic behavior of protected carbohydrates. nih.govnih.gov |

| Integrated Approaches | Combining experimental spectroscopic data with computational analysis. acs.orgnih.gov | Provides a comprehensive understanding of carbohydrate structure-function relationships. acs.orgnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.